1-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-one
Overview
Description
Molecular Structure Analysis
The InChI code for the compound is1S/C10H15N5O/c1-14-4-6-15(7-5-14)8-10-2-3-11-9-12-10/h2-3,9H,4-8H2,1H3,(H2,11,12)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical and Chemical Properties Analysis
The compound is a light yellow to brown powder or crystal . It has a melting point of 148 °C . The compound is slightly soluble in acetonitrile, chloroform, and water .Scientific Research Applications
Antiviral Applications
A study focused on the synthesis of new 5-substituted piperazinyl-4-nitroimidazole derivatives, aiming to develop non-nucleoside reverse transcriptase inhibitors for HIV. The synthesized compounds were evaluated for their anti-HIV-1 and anti-HIV-2 activities, highlighting the potential of this scaffold in antiviral drug development (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Antitumor Activity
Piperazine-based tertiary amino alcohols and their dihydrochlorides were synthesized from derivatives of this compound, with the intent of exploring their effects on tumor DNA methylation processes. This research indicates the compound's utility in generating derivatives with potential antitumor properties (Hakobyan et al., 2020).
Another study synthesized 1,2,4-triazine derivatives bearing the piperazine amide moiety to investigate their anticancer activities, particularly against breast cancer cells. This study exemplifies the compound's relevance in creating derivatives for cancer therapy (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Synthesis and Chemical Characterization
Research has also been conducted on the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, demonstrating an efficient method for generating compounds with potential pharmacological activity (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Inflammatory Activity
A novel set of compounds synthesized from the base compound was evaluated for their anti-inflammatory activity, showcasing the versatility of this chemical structure in producing potential anti-inflammatory agents (Ahmed, Molvi, & Khan, 2017).
Safety and Hazards
The compound is classified under the GHS07 hazard class, with the signal word "Warning" . It has hazard statements H302+H332, H315, H319, and H335, indicating that it may be harmful if swallowed or inhaled, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
1-[4-(6-aminopyridazin-3-yl)piperazin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-8(16)14-4-6-15(7-5-14)10-3-2-9(11)12-13-10/h2-3H,4-7H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIIOQMUOSBRET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.